molecular formula C16H14N6O B6486564 N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide CAS No. 1251684-58-8

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide

Cat. No. B6486564
CAS RN: 1251684-58-8
M. Wt: 306.32 g/mol
InChI Key: HJNFZFRMVSVPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide” is a chemical compound . It has potential implications in various fields of research.


Synthesis Analysis

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . Two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .


Chemical Reactions Analysis

The molecule has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . It precipitated from a 1:10 mixture with arginine .


Physical And Chemical Properties Analysis

The melting point of the molecule is 484–486 K .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide:

Anticancer Applications

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets involved in cancer progression. Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, leading to apoptosis (programmed cell death) and reduced tumor growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism of action typically involves disrupting the microbial cell membrane or inhibiting essential enzymes, thereby preventing the growth and spread of infections .

Anti-inflammatory Effects

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating inflammatory diseases like arthritis .

Mechanism of Action

Target of Action

The primary target of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, and survival. By disrupting these pathways, the compound can inhibit the growth of cancer cells .

Result of Action

The result of the action of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is the inhibition of cell growth and proliferation. This is achieved through its inhibitory effect on tyrosine kinases and the subsequent disruption of the biochemical pathways they regulate .

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-11-3-8-14(22-21-11)19-12-4-6-13(7-5-12)20-16(23)15-17-9-2-10-18-15/h2-10H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNFZFRMVSVPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.